molecular formula C20H40N4S8Te B1581744 Ethyl tellurac CAS No. 20941-65-5

Ethyl tellurac

Cat. No. B1581744
CAS RN: 20941-65-5
M. Wt: 720.7 g/mol
InChI Key: DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Description

Ethyl tellurac is an accelerator based on dithiocarbamates . It is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light .


Molecular Structure Analysis

The molecular formula of Ethyl tellurac is C20H40N4S8Te . Its molecular weight is 720.68 .


Chemical Reactions Analysis

Ethyl tellurac is used as an accelerator in the vulcanization of rubbers such as NR, SBR, NBR, and EPDM . It is generally used with thiazole modifiers and produces vulcanizates with high modulus .


Physical And Chemical Properties Analysis

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder . It is insoluble in water and is sensitive to prolonged exposure to light . The density of Ethyl tellurac is 1.44 , and its melting point is between 108-118°C .

Scientific Research Applications

Summary of the Application

Ethyl tellurac is studied for its effects in biological systems, particularly its potential toxicity and carcinogenicity .

Methods of Application or Experimental Procedures

The methods involve chronic bioassay studies on rats and mice, as well as genetic toxicology studies. These studies include mammalian cell mutagenicity, mammalian cell cytogenetics, Drosophila germ cell mutagenicity, and bacterial mutagenicity .

Results or Outcomes

The results from these studies are mixed. Some studies found equivocal evidence of carcinogenicity, while others found negative evidence. In genetic toxicology studies, mammalian cell mutagenicity was found to be positive, while other tests were either negative or equivocal .

2. Rubber Acceleration and Vulcanization

Summary of the Application

Ethyl tellurac is used as an accelerator in the vulcanization of rubber. It is particularly active in IIR compounds and is generally used with thiazole modifiers .

Methods of Application or Experimental Procedures

Ethyl tellurac is added to the rubber compound during the mixing process. It helps to speed up the vulcanization process, which involves the cross-linking of rubber molecules to improve the material’s properties .

Results or Outcomes

The use of Ethyl tellurac in rubber vulcanization produces vulcanizates with a high modulus, indicating that the resulting material is rigid and has good tensile strength .

3. Chronic Toxicity and Carcinogenicity Studies

Summary of the Application

Ethyl tellurac is studied for its chronic toxicity and potential carcinogenicity .

Methods of Application or Experimental Procedures

The methods involve evaluation of the chronic toxicity and carcinogenicity of Ethyl tellurac in male and female F344 rats and B6C3F1 mice exposed via dosed feed .

Results or Outcomes

The results from these studies are mixed. Some studies found equivocal evidence of carcinogenicity, while others found negative evidence .

4. Strength Enhancement in Miscible Blends of Butyl Rubber and Polyisobutylene

Summary of the Application

Ethyl tellurac is used in the preparation of miscible blends of butyl rubber and polyisobutylene, which show significant strength enhancement .

Methods of Application or Experimental Procedures

The methods involve the preparation of blends of butyl rubber and polyisobutylene, with Ethyl tellurac added during the mixing process .

Results or Outcomes

The blends were significantly stronger (almost 3-fold higher tensile strength) and tougher than neat IIR networks, when compared at equal modulus .

5. Genetic Toxicology Studies

Summary of the Application

Ethyl tellurac is studied for its potential genetic toxicity .

Methods of Application or Experimental Procedures

The methods involve evaluation of the genetic toxicity of Ethyl tellurac in various tests including the Salmonella/E.coli mutagenicity test or Ames test .

Results or Outcomes

The results from these studies are mixed. Some tests found positive evidence of mutagenicity, while others were either negative or equivocal .

6. Oral Administration and Subcutaneous Injection

Summary of the Application

Ethyl tellurac is studied for its effects when administered orally or through subcutaneous injection .

Methods of Application or Experimental Procedures

The methods involve oral administration and single subcutaneous injection of Ethyl tellurac in two strains of mice .

Results or Outcomes

There was a small but significant increase in the number of lung tumours in males and females of one strain combined after its oral administration .

Safety And Hazards

When heated to decomposition, Ethyl tellurac emits very toxic fumes . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . All contaminated surfaces should be washed with acetone followed by a soap and water solution . It should be stored under ambient temperatures and protected from exposure to light .

properties

IUPAC Name

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate
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InChI

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3
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InChI Key

DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC
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Molecular Formula

C20H40N4S8Te
Record name ETHYL TELLURAC
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DSSTOX Substance ID

DTXSID3020594
Record name Ethyl tellurac
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Molecular Weight

720.7 g/mol
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Physical Description

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline]
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Record name Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')-
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER
Record name ETHYL TELLURAC
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Record name ETHYL TELLURAC
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Density

1.44 (NTP, 1992) - Denser than water; will sink
Record name ETHYL TELLURAC
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Product Name

Ethyl tellurac

CAS RN

20941-65-5
Record name ETHYL TELLURAC
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Record name Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')-
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Record name Tetrakis(diethyldithiocarbamato-S,S')tellurium
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Melting Point

226 to 244 °F (NTP, 1992)
Record name ETHYL TELLURAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
… of each sex were administered ethyl tellurac at one of two … Groups of 50 mice of each sex were administered ethyl tellurac … of this bioassay, ethyl tellurac was not carcinogenic for F344 …
Number of citations: 16 pubmed.ncbi.nlm.nih.gov
A Galezewski, E Wilusz - Journal of cellular plastics, 1999 - journals.sagepub.com
… yldithiocarbamate (Ethyl Tellurac) and benzothiazyl disulfide (MBTS) were used for accelerating crosslinking and, thus, to shorten the cure time. The chemical blowing agent, p,p'-oxybis(…
Number of citations: 3 journals.sagepub.com
A Galezewski, E Wilusz - Journal of Elastomers & Plastics, 2001 - journals.sagepub.com
… To the butyl elastomer tellurium diethyldithiocarbamate (Ethyl Tellurac) and benzothiazyl disulfide (MBTS) were added to accelerate crossslinking and, thus, to speed up the …
Number of citations: 5 journals.sagepub.com
International Agency for Research on … - IARC monographs on the …, 1976 - cabdirect.org
The compounds considered are used as insecticides, fungicides or herbicides, as accelerators in the vulcanization of rubber or as chemical intermediates in the manufacture of drugs, …
Number of citations: 0 www.cabdirect.org
CB Giller, CM Roland - Macromolecules, 2013 - ACS Publications
… The extent of cross-linking was varied, with the ratio of the curatives fixed (1.0 ethyl tellurac/0.25 captax/0.5 sulfur by weight) for all samples. Mixing of the blend was carried out with a …
Number of citations: 22 pubs.acs.org
E Gottmann, S Kramer, B Pfahringer… - Environmental health …, 2001 - ehp.niehs.nih.gov
We compared 121 replicate rodent carcinogenicity assays from the two parts (National Cancer Institute/National Toxicology Program and literature) of the Carcinogenic Potency …
Number of citations: 141 ehp.niehs.nih.gov
A Korhonen, K Hemminki… - Teratogenesis …, 1983 - Wiley Online Library
… They were: ZnDB, Robac ZBUD, supplied by Robinson; ZnDE, Robac ZDC, supplied by Robinson; ZnEP, Vulkacit P extra N, supplier Bayer AG; TeDE, Ethyl tellurac rodform, 80% with …
Number of citations: 28 onlinelibrary.wiley.com
JJ Verbanc, MS Fawcett… - Rubber Chemistry and …, 1962 - meridian.allenpress.com
A new hydrocarbon elastomer has been synthesized from petrochemical intermediates using coordination catalysis. This amorphous polymer resembles commercial diene elastomers …
Number of citations: 3 meridian.allenpress.com
KGK De Silva, WR McWHINNIE, JE Stuckey - Inorganica chimica acta, 1986 - Elsevier
The reaction of tellurium tetrahalides with natural rubber parallels closely reactions with model compounds such as cyclohexene and 2-methyl- pent-2-ene carried out under similar …
Number of citations: 13 www.sciencedirect.com
S Abed‐Ali, MAK Ahmed… - Journal of applied …, 1986 - Wiley Online Library
The tetrakis (dialkyldithiocarbamato)tellurium(IV) complexes are highly effective thermal antioxidants and melt stabilizers for polypropylene and the evidence suggests that they are …
Number of citations: 1 onlinelibrary.wiley.com

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